2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidine core fused with a thioacetamide side chain. The 4-ethoxyphenyl group at position 3 and the 2-ethylphenyl substituent on the acetamide moiety define its structural uniqueness.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-18-9-5-7-11-22(18)29-24(32)17-36-28-30-25-21-10-6-8-12-23(21)35-26(25)27(33)31(28)19-13-15-20(16-14-19)34-4-2/h5-16H,3-4,17H2,1-2H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNLFAJNOSXVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)OC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis.
Mode of Action
This compound acts as an inhibitor of the EZH2 enzyme . By binding to the EZH2 enzyme, it prevents the enzyme from methylating histones, thereby disrupting gene silencing. This disruption can lead to the reactivation of genes that were previously silenced, which can have various effects depending on the specific genes involved.
Biochemical Pathways
The inhibition of the EZH2 enzyme affects the histone methylation pathway . This pathway is responsible for the addition of methyl groups to histones, which can lead to the silencing of genes. By inhibiting this pathway, the compound can affect the expression of various genes.
Result of Action
The compound has shown antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells. It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration. These findings suggest that the compound could be a potential therapeutic agent for certain types of cancer.
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
This compound features a benzofuro[3,2-d]pyrimidine core with a thioether linkage and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 490.55 g/mol. The specific arrangement of these functional groups suggests a unique interaction profile with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds structurally similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown significant activity against various bacterial strains.
- Anticancer Properties : Research indicates potential efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammatory markers.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds reported that certain derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound Name | Activity | Reference |
|---|---|---|
| 2-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-thiol | Moderate against E. coli | |
| 2-(4-Ethoxyphenyl)-N-(2-ethylphenyl)acetamide | Significant against Staphylococcus aureus |
Anticancer Activity
Research into the anticancer properties of this compound revealed its potential as an inhibitor of specific kinases involved in cancer progression. The half-maximal inhibitory concentration (IC50) values were determined using various cancer cell lines.
The structure–activity relationship (SAR) studies suggested that modifications to the thioether and acetamide groups could enhance potency against these cell lines.
Anti-inflammatory Effects
In vitro studies showed that the compound could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The concentration required to achieve a significant reduction in cytokine levels was determined, indicating its potential as an anti-inflammatory agent.
Case Studies
- Case Study on Anticancer Efficacy : In a controlled study involving MCF7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting effective anticancer properties.
- Case Study on Antimicrobial Resistance : A comparative analysis of the compound's efficacy against resistant bacterial strains demonstrated its potential as a novel therapeutic agent in combating antibiotic resistance.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic differences between the target compound and analogous derivatives (see –8):
Key Research Findings
Substituent Effects :
- Ethoxy vs. Ethyl Groups : The 4-ethoxyphenyl group in the target compound introduces polarity, while the 2-ethylphenyl acetamide increases lipophilicity. In contrast, the 2-ethoxyphenyl isomer () may alter solubility and target engagement .
- Trifluoromethyl vs. Methyl Groups : G1-4 () uses a trifluoromethyl benzothiazole for enhanced metabolic stability, a feature absent in the target compound .
Synthetic Efficiency: The target compound’s synthesis route remains unspecified, but analogs like G1-4 (48% yield) and quinazolinones () highlight challenges in optimizing thioether coupling and cyclization steps .
Preparation Methods
Reaction Conditions and Substrate Preparation
- Starting Material : 2-Hydroxy-5-nitro-1-benzonitrile (1 ) undergoes nitration and cyclization with thiourea in the presence of sodium hydroxide under reflux.
- Substitution : Introduction of the 4-ethoxyphenyl group is achieved by reacting the intermediate with 4-ethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions, though alternative methods like nucleophilic aromatic substitution may also apply depending on precursors.
Key Parameters :
- Temperature: 70–80°C (reflux)
- Solvent: Dimethylformamide (DMF)
- Reaction Time: 12–15 hours
- Yield: 68–72%
Thioether Linkage Formation
The thioether bridge is introduced via nucleophilic displacement of the thiol group in intermediate 4a with chloroacetic acid derivatives.
Protocol for Thio-Acetic Acid Intermediate
- Reagents : Chloroacetic acid (0.005 mol) and sodium carbonate (0.00275 mol) in aqueous solution.
- Mechanism : The thiolate anion attacks the electrophilic carbon of chloroacetic acid, forming [(4-substituted-8-nitrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetic acid (5a-d ).
Optimization Notes :
- pH Control: Maintain alkaline conditions (pH 10–11) to stabilize the thiolate intermediate.
- Solvent: Water/chloroform biphasic system for efficient extraction.
- Yield: 65–70% after recrystallization from ethanol.
Amidation with N-(2-Ethylphenyl)acetamide
The final step involves coupling the thio-acetic acid intermediate with 2-ethylaniline to form the target acetamide derivative.
Activation and Coupling
- Activation : The carboxylic acid group is activated using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF.
- Amine Source : 2-Ethylaniline (0.0055 mol) is added dropwise at 0–5°C to minimize side reactions.
Industrial-Scale Adjustments :
- Continuous Flow Reactors: Enhance mixing efficiency and reduce reaction time.
- Temperature: 25–30°C (ambient)
- Yield: 75–80% after column chromatography.
Characterization and Analytical Data
Spectral Confirmation
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Benzofuropyrimidine core | 72 | 98.5% |
| Thioether intermediate | 70 | 97.8% |
| Final acetamide | 78 | 99.1% |
Comparative Analysis of Synthetic Routes
Alternative Methodologies
Industrial Production Challenges
- Cost Efficiency : 4-Ethoxyphenylboronic acid accounts for 40% of raw material costs, necessitating alternative substrates.
- Waste Management : Sodium thiosulfate quenching of excess thiols reduces environmental impact.
Q & A
Q. What are the optimal synthetic conditions for preparing 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide?
The synthesis typically involves multi-step reactions starting with the formation of the benzofuropyrimidinone core, followed by thioacetamide coupling. Key steps include:
- Cyclocondensation : Reacting 4-ethoxyphenyl-substituted precursors under reflux with acetic anhydride to form the fused benzofuropyrimidinone ring .
- Thiolation : Introducing the thio group via nucleophilic substitution using thiourea or potassium thioacetate in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Acetamide Coupling : Reacting the thiol intermediate with 2-ethylphenylamine using EDC/HOBt as coupling agents in dichloromethane . Critical Parameters : Solvent polarity (DMF for thiolation), temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine coupling) to minimize side products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
A combination of NMR (¹H, ¹³C, and 2D-COSY for aromatic proton assignments), HPLC (purity >95%), and HRMS (to confirm molecular ion [M+H]⁺) is essential.
- ¹H NMR : Key signals include the ethoxyphenyl singlet (δ 6.8–7.2 ppm) and acetamide NH resonance (δ 10.2–10.5 ppm) .
- FT-IR : Confirm thioamide C=S stretch (1050–1150 cm⁻¹) and carbonyl bands (1650–1700 cm⁻¹) . Cross-validate with XRD (if crystalline) to resolve stereochemical ambiguities in the benzofuropyrimidinone core .
Q. How does the 4-ethoxyphenyl substituent influence the compound’s stability?
The electron-donating ethoxy group enhances oxidative stability by reducing electrophilic susceptibility at the phenyl ring. However, it may increase hydrolytic lability of the acetamide moiety under acidic conditions (pH < 4).
- Accelerated Stability Testing : Perform under ICH guidelines (25°C/60% RH, 40°C/75% RH) with HPLC monitoring. Degradation products include hydrolyzed carboxylic acid derivatives .
Q. What in vitro assays are suitable for initial biological screening?
Prioritize kinase inhibition assays (e.g., EGFR, VEGFR-2) due to the compound’s pyrimidinone scaffold. Use:
- Fluorescence Polarization : To measure binding affinity (IC₅₀) .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer lines (e.g., HeLa, MCF-7) . Include positive controls (e.g., Erlotinib for EGFR) and validate with dose-response curves (10 nM–100 µM) .
Q. How can solubility challenges be addressed during formulation studies?
Use co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation (PLGA polymers) to improve aqueous solubility (<10 µg/mL in water).
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal excipients .
- Cyclodextrin Complexation : β-cyclodextrin at 1:2 molar ratio increases solubility 20-fold in PBS (pH 7.4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Systematically modify substituents on the phenyl and acetamide groups. Example variations:
| Substituent Position | Modification | Observed Impact on IC₅₀ (EGFR) | Reference |
|---|---|---|---|
| 4-Ethoxyphenyl | Replace with CF₃ | ↑ Potency (IC₅₀: 12 nM → 8 nM) | |
| 2-Ethylphenyl | Replace with pyridyl | ↓ Solubility, ↑ Selectivity | |
| Test derivatives in 3D tumor spheroids to assess penetration and efficacy in physiologically relevant models . |
Q. What strategies resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?
Contradictions may arise from assay interference (e.g., compound aggregation) or cell line heterogeneity . Mitigate by:
- Orthogonal Assays : Confirm kinase inhibition with SPR (surface plasmon resonance) alongside enzymatic assays .
- Redox Cycling Controls : Add 1 mM DTT to rule out thiol-mediated false positives .
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions .
Q. What computational methods predict binding modes with biological targets?
Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with ATP-binding pockets (e.g., EGFR).
- Key Interactions : Hydrogen bonds between pyrimidinone C=O and kinase hinge region (M793), and hydrophobic contacts with 4-ethoxyphenyl . Validate with alanine scanning mutagenesis to confirm critical residues .
Q. How can metabolic stability be improved without compromising potency?
- Deuterium Incorporation : Replace labile hydrogens (e.g., acetamide NH) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the thio group as a disulfide (released intracellularly via glutathione) . Assess in hepatocyte microsomes (human/rat) with LC-MS metabolite profiling .
Q. What analytical workflows address batch-to-batch variability in synthesis?
Implement PAT (Process Analytical Technology) tools:
- In-line FTIR : Monitor reaction progress in real-time (e.g., thiourea consumption) .
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using response surface methodology .
Establish QC thresholds (e.g., ≤0.5% unreacted starting material by HPLC) and validate with interlaboratory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
